DNA Duplex Thermal Stability: 2-Amino vs. 2-Dimethylamino
In a direct head-to-head comparison using identical DNA oligomer sequences (5′-GGTAAC-X-ATGCG-3′ / 3′-CCATTG-Y-TACGC-5′), the 2-amino-substituted C-deoxyribonucleoside 8c exhibited a Tₘ of 40.4 °C when paired opposite cytidine (Y = C), whereas the 2-dimethylamino-substituted analog 8d showed a Tₘ of only 33.9 °C under the same conditions [1]. This represents a ΔΔTₘ of +6.5 °C for the 2-amino derivative. The natural C/G reference pair yielded a Tₘ of 47.2 °C, meaning the 2-amino derivative produced a ΔTₘ of −5.1 °C versus natural base pairing, compared to −13.3 °C for the 2-dimethylamino derivative—a 2.6-fold improvement in discrimination [1].
| Evidence Dimension | DNA duplex melting temperature (Tₘ) against cytidine |
|---|---|
| Target Compound Data | Tₘ = 40.4 °C (ΔTₘ vs natural C/G = −5.1 °C) |
| Comparator Or Baseline | 2-Dimethylamino analog 8d: Tₘ = 33.9 °C (ΔTₘ vs natural C/G = −13.3 °C); Natural C/G: Tₘ = 47.2 °C |
| Quantified Difference | ΔΔTₘ (8c − 8d) = +6.5 °C; ΔTₘ ratio (8c/8d relative to natural) = 2.6-fold improved discrimination |
| Conditions | 0.17 μM purified oligonucleotide, 10 mM Na₃PO₄, 100 mM NaCl, 0.1 mM EDTA, pH 7.0; heating from 10 °C to 70 °C at 0.5 °C/min; absorbance measured at 260 nm [1] |
Why This Matters
For laboratories developing artificial nucleobase pairs or expanded genetic alphabet systems, the 6.5 °C Tₘ advantage directly impacts the specificity of base-pair recognition and the fidelity of enzymatic incorporation, making the 2-amino derivative the preferred scaffold for hydrogen-bond-mediated artificial base design.
- [1] Oda, H.; Hanami, T.; Iwashita, T.; Kojima, M.; Itoh, M.; Hayashizaki, Y. Syntheses of pyrido[1,2-a][1,3,5]triazin-4-one C-deoxyribonucleosides. Tetrahedron, 2007, 63, 11021–11029. Table 2. View Source
